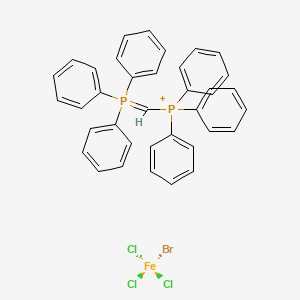
Bromo-trichloro-iron; triphenyl-(triphenylphosphoranylidenemethyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium is a complex organometallic compound It is known for its unique structure, which includes a bromo(trichloro)iron core and a triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium typically involves the reaction of iron trichloride with triphenylphosphine in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) species, while reduction may produce iron(I) species. Substitution reactions can result in a variety of complexes with different ligands.
Scientific Research Applications
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a diagnostic tool and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways involved depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organometallic complexes with iron and phosphine ligands, such as:
- Chloro(triphenylphosphine)iron
- Bromo(triphenylphosphine)iron
- Trichloro(triphenylphosphine)iron
Uniqueness
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium is unique due to its specific combination of ligands and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties, making it particularly useful in certain catalytic and material science applications.
Properties
CAS No. |
24261-38-9 |
|---|---|
Molecular Formula |
C37H31BrCl3FeP2+ |
Molecular Weight |
779.7 g/mol |
IUPAC Name |
bromo(trichloro)iron;triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium |
InChI |
InChI=1S/C37H31P2.BrH.3ClH.Fe/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;;;;;/h1-31H;4*1H;/q+1;;;;;+4/p-4 |
InChI Key |
FHDSBEHMMDDXHT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Fe](Cl)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















